3-Amino-2-(chloromethyl)propyl acetate hydrochloride
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Overview
Description
3-Amino-2-(chloromethyl)propyl acetate hydrochloride is a chemical compound that features a unique structure combining an aminomethyl group, a chloropropyl group, and an acetate group. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(chloromethyl)propyl acetate hydrochloride typically involves the nucleophilic substitution of haloalkanes. One common method is the alkylation of ammonia with a haloalkane, such as 3-chloropropyl acetate, under controlled conditions. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(chloromethyl)propyl acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or amides, while reduction can yield primary amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as substituted amines, ethers, or thioethers can be formed.
Oxidation Products: Imines or amides are common products of oxidation reactions.
Hydrolysis Products: Alcohols and acetic acid are typical products of hydrolysis.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-2-(chloromethyl)propyl acetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry .
Biology
In biological research, this compound can be used to modify biomolecules or as a precursor for the synthesis of biologically active compounds. It may also be used in the study of enzyme mechanisms and protein interactions .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of pharmaceuticals .
Industry
Industrially, this compound is used in the production of specialty chemicals, polymers, and coatings. Its versatility allows for its incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of 3-Amino-2-(chloromethyl)propyl acetate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, influencing their activity. The chloropropyl group can undergo substitution reactions, modifying the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
- [2-(Aminomethyl)-3-bromopropyl] acetate;hydrochloride
- [2-(Aminomethyl)-3-iodopropyl] acetate;hydrochloride
- [2-(Aminomethyl)-3-fluoropropyl] acetate;hydrochloride
Uniqueness
The uniqueness of 3-Amino-2-(chloromethyl)propyl acetate hydrochloride lies in its specific reactivity and the balance of its functional groups. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a distinct combination of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
[2-(aminomethyl)-3-chloropropyl] acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2.ClH/c1-5(9)10-4-6(2-7)3-8;/h6H,2-4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOAZKQHXVWNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CN)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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